

Solubility Profile of 2-Chloroquinoline-3-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263

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Introduction

2-Chloroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a building block for a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for **2-chloroquinoline-3-carbonitrile**, alongside detailed experimental protocols for its quantitative determination.

Physicochemical Properties of 2-Chloroquinoline-3-carbonitrile

A summary of the key physicochemical properties of **2-chloroquinoline-3-carbonitrile** is presented below.

Property	Value
Molecular Formula	C ₁₀ H ₅ CIN ₂
Molecular Weight	188.61 g/mol [1] [2] [3]
Appearance	Solid
Melting Point	164-168 °C

Qualitative Solubility Data

Quantitative solubility data for **2-chloroquinoline-3-carbonitrile** in common laboratory solvents is not readily available in the published literature. However, qualitative inferences can be drawn from synthetic procedures where the compound is recrystallized. Recrystallization necessitates that the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures in the chosen solvent.

Solvent	Qualitative Solubility	Rationale / Reference
Ethyl Acetate	Soluble (especially when heated)	Used as a recrystallization solvent in the synthesis of 2-chloroquinoline-3-carbaldehyde, a closely related derivative[4][5]
Ethanol	Soluble (especially when heated)	Mentioned as a solvent for purification of related quinoline derivatives.
Methanol	Likely Soluble	Often used in reactions involving quinoline derivatives. [6]
Chloroform	Likely Soluble	Used as a solvent for NMR analysis of similar compounds. [6]
Dimethylformamide (DMF)	Likely Soluble	Frequently used as a solvent in the synthesis of quinoline derivatives.[7]
Water	Insoluble	The hydrophobic quinoline core suggests poor aqueous solubility.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is a robust and widely accepted approach.[8]

Shake-Flask Method for Achieving Equilibrium

This method ensures that the solvent is saturated with the solute, providing a reliable measure of thermodynamic solubility.

Materials:

- **2-Chloroquinoline-3-carbonitrile**
- Selected laboratory solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide)
- Scintillation vials or flasks with airtight seals
- Orbital shaker or magnetic stirrer with temperature control
- Syringe filters (0.45 μm)

Procedure:

- Add an excess amount of **2-chloroquinoline-3-carbonitrile** to a known volume of the chosen solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.
- Seal the flask tightly to prevent solvent evaporation.
- Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After the equilibration period, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 μm syringe filter to remove any undissolved particles.
- Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a dissolved compound.[\[9\]](#)[\[10\]](#)

Instrumentation and Conditions (Example):

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m).
- Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The exact composition should be optimized.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection Wavelength: Determined by measuring the UV absorbance spectrum of **2-chloroquinoline-3-carbonitrile** to find the wavelength of maximum absorbance (λ_{max}).
- Column Temperature: 25 °C.

Procedure:

- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of **2-chloroquinoline-3-carbonitrile** of known concentrations in the chosen solvent.
 - Inject each standard solution into the HPLC system and record the peak area.
 - Plot a graph of peak area versus concentration to generate a calibration curve.
- Analyze the Sample:

- Inject the diluted, saturated solution of **2-chloroquinoline-3-carbonitrile** into the HPLC system.
- Record the peak area for the analyte.
- Calculate Solubility:
 - Using the calibration curve, determine the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to calculate the solubility of **2-chloroquinoline-3-carbonitrile** in the solvent.

Quantification by UV-Vis Spectroscopy

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.
[\[11\]](#)
[\[12\]](#)
[\[13\]](#)

Instrumentation:

- UV-Vis Spectrophotometer
- Quartz cuvettes

Procedure:

- Determine λ_{max} :
 - Prepare a dilute solution of **2-chloroquinoline-3-carbonitrile** in the chosen solvent.
 - Scan the solution across a range of UV-visible wavelengths to identify the wavelength of maximum absorbance (λ_{max}).
- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of **2-chloroquinoline-3-carbonitrile** of known concentrations in the chosen solvent.
 - Measure the absorbance of each standard solution at the determined λ_{max} .

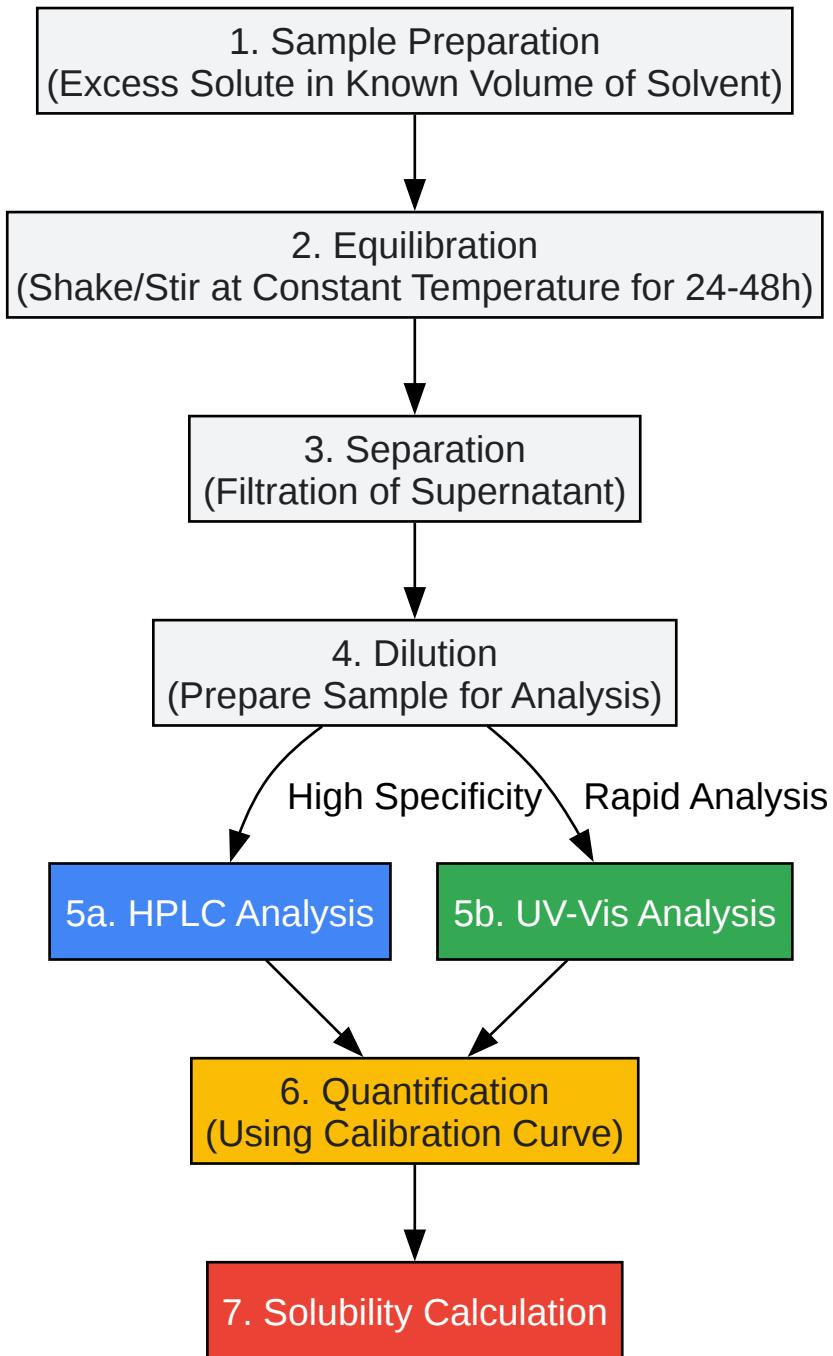
- Plot a graph of absorbance versus concentration to generate a calibration curve (Beer-Lambert Law).
- Analyze the Sample:
 - Measure the absorbance of the diluted, saturated solution at λ_{max} .
- Calculate Solubility:
 - Using the calibration curve, determine the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to calculate the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2-chloroquinoline-3-carbonitrile**.

Experimental Workflow for Solubility Determination



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Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for **2-chloroquinoline-3-carbonitrile** is not extensively documented, qualitative assessments and robust experimental protocols provide a clear path for researchers to obtain this critical information. The methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC analysis, offer a reliable means to accurately determine the solubility of this compound in a variety of common laboratory solvents. Such data is indispensable for the advancement of research and development activities involving this important chemical entity.

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